molecular formula C16H22S4 B11099864 2,2-Bis[g-(ethylthio)-2-thienyl]butane CAS No. 93164-75-1

2,2-Bis[g-(ethylthio)-2-thienyl]butane

Cat. No.: B11099864
CAS No.: 93164-75-1
M. Wt: 342.6 g/mol
InChI Key: GRXLSCPPZGPIMS-UHFFFAOYSA-N
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Description

2,2-Bis[g-(ethylthio)-2-thienyl]butane is an organic compound that belongs to the class of thienyl sulfides It is characterized by the presence of two thienyl groups, each substituted with an ethylthio group, attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis[g-(ethylthio)-2-thienyl]butane typically involves the condensation of alkyl thienyl sulfides with aldehydes and ketones. One common method is the reaction of dilithium derivatives of bis-2-thienylalkanes with sulfur and alkyl iodide . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis[g-(ethylthio)-2-thienyl]butane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfur, alkyl iodides, and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve the use of solvents like dichloromethane and catalysts like triethylamine .

Major Products

The major products formed from the reactions of this compound include various substituted thienyl derivatives, sulfoxides, and sulfones .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2-Bis[g-(ethylthio)-2-thienyl]butane include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both thienyl and ethylthio groups. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

93164-75-1

Molecular Formula

C16H22S4

Molecular Weight

342.6 g/mol

IUPAC Name

2-ethylsulfanyl-5-[2-(5-ethylsulfanylthiophen-2-yl)butan-2-yl]thiophene

InChI

InChI=1S/C16H22S4/c1-5-16(4,12-8-10-14(19-12)17-6-2)13-9-11-15(20-13)18-7-3/h8-11H,5-7H2,1-4H3

InChI Key

GRXLSCPPZGPIMS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC=C(S1)SCC)C2=CC=C(S2)SCC

Origin of Product

United States

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